N-(3-chloro-4-fluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Description

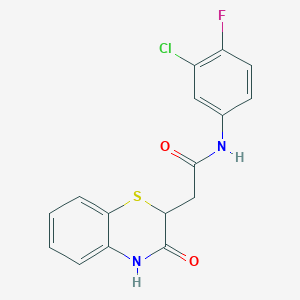

The target compound, N-(3-chloro-4-fluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, features a benzothiazinone core fused with a dihydrothiazine ring and an acetamide side chain substituted with a 3-chloro-4-fluorophenyl group.

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClFN2O2S/c17-10-7-9(5-6-11(10)18)19-15(21)8-14-16(22)20-12-3-1-2-4-13(12)23-14/h1-7,14H,8H2,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNKBSWHKSWUQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanism of action, efficacy in various studies, and potential therapeutic applications.

- Molecular Formula : C22H15ClFN3O2S

- Molecular Weight : 439.89 g/mol

- CAS Number : 329929-27-3

- Structure : The compound features a benzothiazine core linked to an acetamide group, which is crucial for its biological activity.

The compound has been studied primarily for its inhibitory effects on specific enzymes that play a role in pain modulation and inflammation. It targets:

- Soluble Epoxide Hydrolase (sEH) : This enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory effects. Inhibition of sEH can enhance the levels of EETs, providing therapeutic benefits against pain and inflammation.

- Fatty Acid Amide Hydrolase (FAAH) : FAAH is responsible for the breakdown of endocannabinoids, such as anandamide. By inhibiting FAAH, the compound may increase endocannabinoid levels, contributing to analgesic effects.

Efficacy Studies

Recent studies have demonstrated the efficacy of this compound in various models:

- Analgesic Activity : In animal models, this compound exhibited significant pain-relieving properties comparable to traditional analgesics like nonsteroidal anti-inflammatory drugs (NSAIDs). Doses effective in reducing pain did not impair normal locomotor activity, indicating a favorable side effect profile .

- Anti-inflammatory Effects : The dual inhibition of sEH and FAAH led to reduced inflammatory responses in models of acute inflammation. This suggests that the compound could be beneficial in treating conditions characterized by chronic inflammation .

Study 1: Dual Inhibition and Pain Relief

A study evaluated a series of benzothiazole derivatives, including this compound. The results showed that this compound had IC50 values in the low nanomolar range for both sEH and FAAH inhibition (7 nM for FAAH and 9.6 nM for sEH). The behavioral assays indicated that it effectively alleviated pain without causing sedation or motor impairment in rats .

Study 2: Structure–Activity Relationship (SAR)

Further investigations into the structure–activity relationship revealed that modifications on the benzothiazine ring could enhance potency against sEH and FAAH. The presence of halogen substituents was found to improve binding affinity and selectivity .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C22H15ClFN3O2S |

| Molecular Weight | 439.89 g/mol |

| CAS Number | 329929-27-3 |

| IC50 for FAAH | 7 nM |

| IC50 for sEH | 9.6 nM |

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Modifications to the phenyl ring substituents significantly influence physicochemical and biological properties:

Key Insights :

- The 4-CF₃ substituent increases lipophilicity, favoring membrane penetration but risking off-target interactions .

- The 4-NO₂ group’s strong electron-withdrawing nature may limit therapeutic utility due to toxicity .

- The 3-Cl-4-F combination in the target compound balances electronic and steric effects, optimizing bioavailability .

Core Heterocycle Modifications

Replacing the benzothiazinone core with other heterocycles alters bioactivity:

Key Insights :

- Quinazolinone derivatives exhibit anticancer activity but face solubility challenges .

- Benzoxazinones (e.g., balcinrenone) are prioritized for autoimmune diseases, highlighting core-dependent target selectivity .

- The benzothiazinone core in the target compound supports antifungal efficacy, possibly due to sulfur-mediated interactions with fungal enzymes .

Side Chain Modifications

Alterations to the acetamide side chain impact potency and pharmacokinetics:

Key Insights :

- Propionamide derivatives show enhanced antifungal activity but are prone to rapid hepatic clearance .

- Hydrazide analogs are valuable for synthetic derivatization but lack direct therapeutic utility .

Structural and Crystallographic Analysis

- Bond Length Variations : The target compound’s C–N bond (1.347 Å) and C–Cl bond (1.8907 Å) differ slightly from analogs (e.g., 1.53 Å for C–C in N-(4-Bromophenyl)acetamide), influencing conformational stability .

- Crystal Packing : Intermolecular N–H⋯O hydrogen bonds in the target compound enhance crystalline stability, critical for formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.